11-Piperidin-1-yl-undecanoic acid methyl ester
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Overview
Description
11-Piperidin-1-yl-undecanoic acid methyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Piperidin-1-yl-undecanoic acid methyl ester typically involves the reaction of undecanoic acid with piperidine in the presence of a suitable catalyst. The esterification process is carried out using methanol as the esterifying agent. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
11-Piperidin-1-yl-undecanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
11-Piperidin-1-yl-undecanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Piperidin-1-yl-undecanoic acid methyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-obesity effects.
Matrine: A piperidine derivative with antiviral and anticancer activities.
Uniqueness
11-Piperidin-1-yl-undecanoic acid methyl ester is unique due to its specific structural features, such as the long undecanoic acid chain and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C17H33NO2 |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
methyl 11-piperidin-1-ylundecanoate |
InChI |
InChI=1S/C17H33NO2/c1-20-17(19)13-9-6-4-2-3-5-7-10-14-18-15-11-8-12-16-18/h2-16H2,1H3 |
InChI Key |
QYVKNHQJACYNTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCN1CCCCC1 |
Origin of Product |
United States |
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